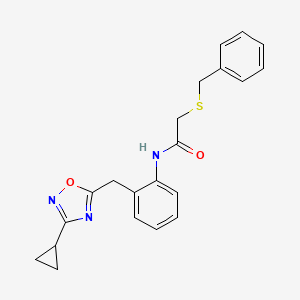
2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a chemical compound that has drawn the attention of the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
NMR Characterization and Synthesis of Novel Oxadiazole Derivatives
Oxadiazole derivatives have been synthesized and characterized, indicating the utility of NMR techniques in elucidating their structural aspects. For example, a study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, synthesized through reactions involving hydrazide with carbon disulfide, highlights the application of NMR in detailing compound structure, including isomer ratios and coupling constants (Li Ying-jun, 2012). This research underscores the importance of detailed chemical analysis in the development of new compounds with potential pharmacological applications.
Antimicrobial and Antifungal Activities
Compounds with 1,3,4-oxadiazole cores have demonstrated significant antimicrobial and antifungal activities. A study synthesized various 2-mercaptobenzimidazole derivatives, revealing their potential against a range of microorganisms and highlighting their cytotoxic properties through in vitro assays (Poonam Devi, M. Shahnaz, D. Prasad, 2022). Such findings suggest the broader applicability of oxadiazole derivatives in developing new antibacterial and antifungal agents.
Antibacterial Agent Development
Research on 1,3,4-oxadiazole and benzimidazole derivatives has led to the synthesis of compounds with notable antibacterial activities. A specific study synthesized derivatives acting as potent antibacterial agents, revealing the methodological approaches and structural analysis through IR, NMR, and Mass spectra (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019). This work exemplifies the process from synthesis to characterization, crucial for developing new therapeutic agents.
Potential Antimicrobial and Hemolytic Agents
The exploration of N-substituted derivatives of oxadiazole compounds has unveiled their antimicrobial and hemolytic potential. A study detailed the synthesis process and subsequent screening for antimicrobial activity, showing varied efficacy against specific microbial species and presenting a comprehensive view on the hemolytic activity of these compounds (A. Rehman et al., 2016). Such research demonstrates the dual utility of oxadiazole derivatives in medicinal chemistry, balancing antimicrobial efficacy with cytotoxicity considerations.
properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(14-27-13-15-6-2-1-3-7-15)22-18-9-5-4-8-17(18)12-20-23-21(24-26-20)16-10-11-16/h1-9,16H,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIWLOGCFASGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

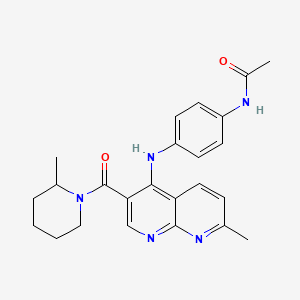
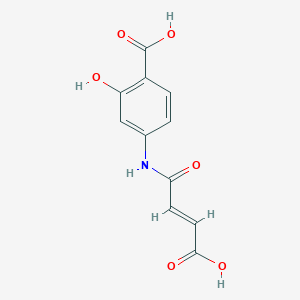
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)
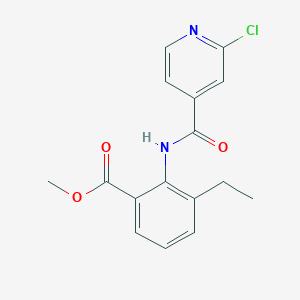
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2897051.png)
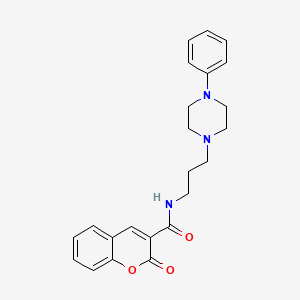
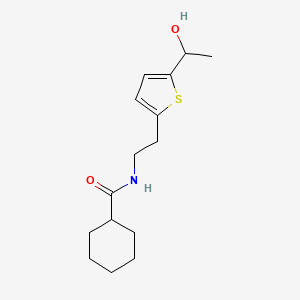
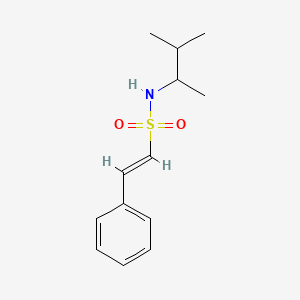
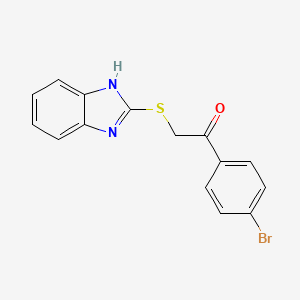
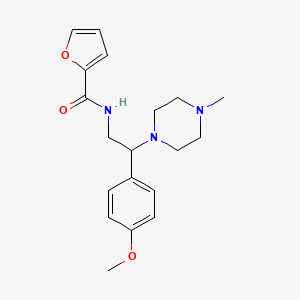
![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2897063.png)
